![molecular formula C11H11BrO3 B1433870 Methyl 6-bromochroman-2-carboxylate CAS No. 1216183-10-6](/img/structure/B1433870.png)
Methyl 6-bromochroman-2-carboxylate
Overview
Description
“Methyl 6-bromochroman-2-carboxylate” is a chemical compound with the molecular formula C11H11BrO3 . It is a solid substance .
Synthesis Analysis
The synthesis of “Methyl 6-bromochroman-2-carboxylate” involves multiple steps . The process begins with lithium diisopropyl amide in tetrahydrofuran at -72 to -70°C under an inert atmosphere for 1.5 hours . This is followed by the addition of methyl iodide in tetrahydrofuran at -70 to 20°C for 20 hours . Other steps involve the use of lithium borohydride and pyridine .Molecular Structure Analysis
The InChI code for “Methyl 6-bromochroman-2-carboxylate” is 1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 6-bromochroman-2-carboxylate” include the reaction of lithium diisopropyl amide with methyl iodide, followed by reactions with lithium borohydride and pyridine .Physical And Chemical Properties Analysis
“Methyl 6-bromochroman-2-carboxylate” is a solid substance . It has a molecular weight of 271.11 . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Nanotechnology: Quantum Dot Synthesis
Lastly, in the field of nanotechnology, this compound is explored for its potential in quantum dot synthesis. Quantum dots have applications in medical imaging, solar cells, and quantum computing, and Methyl 6-bromochroman-2-carboxylate could play a role in creating these nanoscale semiconductor particles.
Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s structural features and reactivity profile make it an invaluable tool for innovation and discovery .
Safety and Hazards
The safety information for “Methyl 6-bromochroman-2-carboxylate” includes several hazard statements and precautionary statements . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCNPBJEYCPANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromochroman-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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